molecular formula C29H29FN4OS B12145156 N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12145156
M. Wt: 500.6 g/mol
InChI Key: SIANDDGAQRCRTJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the final coupling with the benzamide group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.

    Coupling with Benzamide: The final step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperazine moiety, in particular, is known to interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3-{(3-chlorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide
  • N-(5-ethyl-3-{(3-bromophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Uniqueness

N-(5-ethyl-3-{(3-fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C29H29FN4OS

Molecular Weight

500.6 g/mol

IUPAC Name

N-[5-ethyl-3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C29H29FN4OS/c1-2-24-20-25(29(36-24)32-28(35)21-9-4-3-5-10-21)27(22-11-8-12-23(30)19-22)34-17-15-33(16-18-34)26-13-6-7-14-31-26/h3-14,19-20,27H,2,15-18H2,1H3,(H,32,35)

InChI Key

SIANDDGAQRCRTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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